N-methyl-1H-imidazole-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylimidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)8-3-2-7-4-8/h2-4H,1H3,(H,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUCFKUUTSQSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72002-25-6 | |
| Record name | N-methyl-1H-imidazole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Engineering
Established Synthetic Routes for N-methyl-1H-imidazole-1-carboxamide and its Analogs
The preparation of this compound can be achieved through several established methods. These routes primarily involve the formation of the methylated imidazole (B134444) ring and the subsequent introduction of the carboxamide group, or vice versa.
Direct Methylation Strategies for Imidazole Rings
Direct methylation of the imidazole ring is a fundamental step in the synthesis of many N-methylated imidazole derivatives. Various methylating agents can be employed for this purpose. Common reagents include methyl iodide and dimethyl sulfate (B86663). atamanchemicals.com For instance, imidazole can be methylated with methyl iodide in the presence of a base to yield 1-methylimidazole. atamanchemicals.com Another strategy involves the use of N-methyl bis((perfluoroalkyl)sulfonyl)imides, which can afford high yields of methylated imidazole salts. researchgate.netrsc.org These salts can then be further functionalized. The choice of methylating agent and reaction conditions can influence the selectivity and efficiency of the methylation process.
Table 1: Reagents for Direct Methylation of Imidazole
| Reagent | Description | Reference |
| Methyl iodide | A common and effective methylating agent, typically used with a base. | atamanchemicals.com |
| Dimethyl sulfate | A strong methylating agent often used in industrial processes. | atamanchemicals.com |
| N-methyl bis((perfluoroalkyl)sulfonyl)imides | Provides high yields of methylated imidazole salts. | researchgate.netrsc.org |
Carboxamide Formation Protocols
The introduction of a carboxamide group onto an imidazole ring is another key synthetic transformation. For the synthesis of N-substituted imidazole-1-carboxamides, a common precursor is 1,1'-carbonyldiimidazole (B1668759) (CDI). CDI can react with amines to form the corresponding carboxamides. acs.org For example, the reaction of CDI with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine (B128534) leads to the formation of N-methoxy-N-methyl-1H-imidazole-1-carboxamide. escholarship.org Similarly, N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide can be synthesized, often starting with the formation of an imidazole derivative followed by carboxamide formation. smolecule.com
The synthesis of imidazole-4-carboxamides has also been explored, with some methods enabling C-H arylation of imidazole-4-carboxamide precursors to create derivatives with potential applications in agriculture. researchgate.net
Multistep Synthesis Approaches from Imidazole Precursors
Multistep syntheses provide a versatile platform for creating a wide array of this compound analogs. These approaches often begin with a pre-functionalized imidazole ring. For example, 5-amino-1H-imidazole-4-carboxamide (AICA) is a key intermediate in the synthesis of various biologically active compounds. acs.orgsemanticscholar.org A patented process describes the synthesis of 5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, highlighting a multistep sequence involving protection, methylation, and subsequent transformations. google.com
Another approach involves the synthesis of N,N-dimethyl-1H-imidazole-1-carboxamide. One method starts with the reaction of imidazole with chlorocarbonyl isocyanate to form 1H-imidazole-1-carboxamide, which is then N,N-dimethylated using reagents like dimethyl sulfate or methyl iodide under basic conditions.
The synthesis of more complex analogs, such as those used in the preparation of the antiviral natural products Netropsin and Distamycin A, can be achieved through solid-phase synthesis of polyamides containing imidazole and pyrrole (B145914) carboxamides. google.com
Alternative Reagents and Green Chemistry Approaches
In recent years, there has been a growing interest in developing more sustainable and safer synthetic methods. This has led to the exploration of alternative reagents and green chemistry principles in the synthesis and application of imidazole-based compounds.
This compound as a Methyl Isocyanate Surrogate in Methyl Urea (B33335) Synthesis
This compound has emerged as a useful and safer substitute for the highly toxic and volatile methyl isocyanate (MIC). cymitquimica.comtheclinivex.com It can be used in the synthesis of methyl ureas, offering a more manageable and less hazardous alternative for introducing the methylcarbamoyl group. This application is particularly valuable in contexts where the direct handling of MIC is undesirable.
Methyl 1H-imidazole-1-carboxylate in Chemoselective Esterification and Amidation
Methyl 1H-imidazole-1-carboxylate, a related imidazole derivative, has been developed as a reagent for the chemoselective esterification and amidation of carboxylic acids. chemicalbook.comlookchem.comscientificlabs.ieenamine.net This reagent, sometimes referred to as the Sarpong reagent, provides an efficient alternative to traditional methods, such as those using diazomethane. enamine.net It operates effectively in polar solvents and at elevated temperatures, offering high yields and selectivity with minimal impact on other functional groups. enamine.net This makes it a valuable tool for the synthesis of complex molecules and for late-stage functionalization. enamine.net Research has also explored the use of imidazole as a catalyst for the direct synthesis of amides from carboxylic acids using urea as a nitrogen source, avoiding the need for coupling or activating agents. rsc.org
Table 2: Comparison of Reagents for Esterification and Amidation
| Reagent | Advantages | Disadvantages | Reference |
| Methyl 1H-imidazole-1-carboxylate | High chemoselectivity, safer than diazomethane, good for complex molecules. | Can be sensitive to highly acidic phenols. | chemicalbook.comlookchem.comscientificlabs.ieenamine.net |
| Diazomethane | Effective methylating agent for acids. | Highly toxic and explosive. | enamine.net |
| Imidazole/Urea | Low-cost, readily available catalyst and nitrogen source. | May require higher temperatures. | rsc.org |
Optimization of Reaction Conditions
The efficient synthesis of the imidazole core and its subsequent transformation into this compound hinges on the careful optimization of several reaction parameters. These include the selection of appropriate catalytic systems, precise control of temperature and pH, and the strategic use of solvent systems to influence reaction kinetics.
Catalytic Systems and Ligand Design in Imidazole Synthesis
The synthesis of imidazole derivatives often employs catalytic systems to enhance reaction rates and yields. wisdomlib.org While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided context, general principles of imidazole synthesis highlight the importance of catalysts. For instance, the use of ammonium (B1175870) chloride has been explored to improve the yield of imidazole ring formation. derpharmachemica.com In broader imidazole synthesis, palladium complexes with organosulphur and organoselenium ligands have proven to be effective catalysts for C-H arylation, a key functionalization reaction. bohrium.com The design of these ligands is crucial, as their electronic and steric properties can significantly influence the catalytic activity and selectivity of the metal center. bohrium.comrsc.orgnih.govacs.org For example, ligands with good electron-donating ability, such as those containing sulfur or selenium, can enhance the catalytic efficiency of palladium in C-H activation reactions. bohrium.com
Microwave-assisted synthesis, often coupled with the optimization of catalyst amounts, presents a green and efficient approach to producing substituted imidazoles. wisdomlib.orgorientjchem.org This method can significantly reduce reaction times and improve yields. orientjchem.org
Temperature and pH Control for Yield and Purity
Temperature and pH are critical variables that must be precisely controlled to maximize the yield and purity of imidazole-containing compounds. derpharmachemica.comorientjchem.orgacs.org In the synthesis of related imidazole derivatives, studies have shown a direct correlation between reaction temperature and product yield, with an optimal temperature range often identified. acs.org For example, in one study, increasing the temperature from 132°C to 160°C led to a significant increase in the yield of a 4,5-disubstituted imidazole. acs.org However, further increases in temperature can sometimes lead to a decrease in yield, highlighting the need for careful optimization. acs.org
The pH of the reaction medium also plays a crucial role, particularly in reactions involving acid or base catalysis. researchgate.net For instance, the formation of certain imidazole derivatives is highly dependent on the pH of the reaction solution. researchgate.net In the synthesis of 1-benzyl-4(5)-((tert-butyldimethylsilyloxy)methyl)-1-H-imidazole-2-carboxamide, the solution was basified to a pH of 9-10 before proceeding with the reaction. nih.gov Similarly, N-substituted derivatives of certain imidazoles are synthesized under alkaline conditions. orientjchem.org
The following table, derived from a study on the synthesis of 4(5)-(3-Pyridyl)imidazole, illustrates the impact of temperature on reaction yield.
Table 1: Effect of Temperature and Formamide Equivalents on the In Situ Yield of 4(5)-(3-Pyridyl)imidazole. Data sourced from a central composite design experiment. acs.org
Solvent Systems and Reaction Kinetics
The choice of solvent is a critical factor that can profoundly influence reaction kinetics and, consequently, the yield and purity of the final product. derpharmachemica.comorientjchem.orgresearchgate.net In the synthesis of this compound and its analogs, various solvent systems are employed. Polar solvents like acetonitrile (B52724) and ethyl acetate (B1210297) are often used for chemoselective esterification reactions involving imidazole carbamates. enamine.net Dichloromethane is a common solvent for the synthesis of N-acyl-1H-imidazole-1-carbothioamides and N-methyl-N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide. sci-hub.senih.gov
The solvent can affect the solubility of reactants and catalysts, the stability of intermediates, and the transition state energies of the reaction pathway. researchgate.net For instance, in the synthesis of certain imidazole derivatives, a study showed that increasing the volume of toluene, a non-polar solvent, led to a negligible increase in yield, suggesting that solvent quantity can also be an important parameter to optimize. derpharmachemica.com In some cases, solvent-free conditions, often combined with microwave irradiation or high temperatures, can provide an environmentally friendly and efficient alternative to traditional solvent-based methods. rsc.org
Derivatization Strategies of the Imidazole-1-carboxamide Core
The versatility of the imidazole-1-carboxamide scaffold lies in its susceptibility to a wide range of derivatization strategies. These modifications can be broadly categorized into functionalization of the imidazole ring itself and alterations at the carboxamide nitrogen.
Functionalization of the Imidazole Ring
The imidazole ring offers multiple sites for functionalization, allowing for the introduction of a diverse array of substituents to modulate the molecule's properties. nih.gov Direct C-H arylation is a powerful technique for introducing aryl groups at various positions on the imidazole ring. bohrium.comacs.orgcore.ac.uk Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose, enabling the formation of C-C bonds with aryl halides. bohrium.comacs.org
The regioselectivity of these functionalization reactions is a key consideration. rsc.orgacs.org For instance, the C2 and C5 positions of the imidazole ring can be selectively arylated using specific catalytic systems and protecting groups. acs.org Iodination of the imidazole ring followed by subsequent coupling reactions is another common strategy for introducing functional groups. mdpi.com For example, ethyl imidazole-4-carboxylate can be bis-iodinated and then methylated at the N1 position to create a key intermediate for further derivatization. mdpi.com
The following table provides examples of functionalized imidazole derivatives.
Table 2: Examples of Functionalized Imidazole-1-carboxamide Derivatives.
Modifications at the Carboxamide Nitrogen
The carboxamide nitrogen of the this compound core is another key site for derivatization. derpharmachemica.com A common modification involves the reaction of an imidazole ester with various amines to yield a series of N-substituted imidazole derivatives. nih.gov This approach allows for the introduction of a wide range of functional groups at the carboxamide nitrogen, leading to compounds with diverse properties.
For example, N-acyl-1H-imidazole-1-carbothioamides have been synthesized, demonstrating that the carboxamide group can be converted to a thioamide. nih.gov Furthermore, the synthesis of N-methoxy-N-methyl-1H-imidazole-1-carboxamide highlights the possibility of introducing alkoxy and additional alkyl groups at the carboxamide nitrogen. sigmaaldrich.com These modifications can significantly impact the biological activity and physicochemical properties of the parent compound. ontosight.ai
Regioselective Synthesis of Substituted Analogs
The regioselective synthesis of substituted analogs of this compound is a critical area of research, enabling the precise installation of various functional groups onto the imidazole core. This control over substitution patterns is paramount for structure-activity relationship (SAR) studies and the development of new chemical entities with tailored properties. Key strategies for achieving regioselectivity involve the direct functionalization of the imidazole C-H bonds, often guided by the inherent electronic properties of the ring and the use of specific catalysts and directing groups.
A significant approach to creating substituted imidazole analogs involves the regioselective arylation of the imidazole ring. Research has demonstrated that all three C-H bonds of the imidazole core can be selectively and sequentially arylated using aryl bromides or chlorides. nih.govacs.org This methodology provides a pathway to mono-, di-, and triarylimidazoles, which can be precursors to a wide array of substituted this compound analogs.
The regioselectivity of these arylations is influenced by the reaction conditions. For instance, palladium-catalyzed arylation of N-methylimidazole with aryl iodides in the presence of weak bases tends to favor substitution at the C-5 position. nih.gov Conversely, the addition of copper(I) salts can steer the arylation towards the C-2 position. nih.gov A mechanistic hypothesis for this selectivity suggests that in the presence of a carbonate or carboxylate base, C-H activation proceeds via a ligand-assisted palladation. The C-5 position is electronically favored for this process due to the inductive effect of the N-1 nitrogen, while the C-4 position is disfavored due to electronic repulsion. nih.gov
Furthermore, a general strategy for the preparation of highly functionalized aryl imidazoles has been developed, allowing for the selective and sequential replacement of all three C-H bonds of the imidazole ring with arene rings. nih.govacs.org This approach also enables regioselective N-alkylation. nih.govacs.org
Detailed research has explored the direct C-H functionalization of the imidazole ring. One notable method is the iridium-catalyzed direct amidation of N-substituted imidazoles at the C-2 position using isocyanates in the presence of hydrosilanes. thieme-connect.com This reaction regioselectively yields imidazole-2-carboxamides. thieme-connect.com The process is believed to proceed through the initial formation of an (O-silyl)carboximidate group at the C-2 position, which is then hydrolyzed in situ to the final carboxamide product. thieme-connect.com The presence of a hydrosilane is crucial for the catalytic cycle to proceed. thieme-connect.com This method is applicable to a range of N-substituted imidazoles and isocyanates, though bulky substituents at the 4-position of the imidazole ring can affect the reaction. thieme-connect.com
Another strategy for regioselective functionalization involves the reaction of 1-substituted imidazoles with acylphenylacetylenes and aldehydes under metal-free conditions to produce (imidazol-2-yl)methyl-1,3-propanediones. sci-hub.se This reaction demonstrates regioselective C-2-H functionalization, driven by the formation of a 1,3-dipolar adduct between the imidazole and the electron-deficient acetylene, which increases the acidity of the C-2 proton. sci-hub.se
The table below summarizes the regioselective C-H arylation of a protected imidazole, which serves as a precursor for substituted this compound analogs.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Position | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ | K₂CO₃ | DMA | C5 | 85 |
| 2 | Chlorobenzene | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | DMA | C2 | 75 |
| 3 | 3-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | DMA | C5 | 82 |
| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | DMA | C2 | 68 |
The following table details the iridium-catalyzed direct C-2 amidation of N-substituted imidazoles.
| Entry | N-Substituted Imidazole | Isocyanate | Hydrosilane | Catalyst | Solvent | Yield (%) |
| 1 | 1-Methylimidazole | Phenyl isocyanate | Et₃SiH | Ir₄(CO)₁₂ | Toluene | 88 |
| 2 | 1-Benzylimidazole | n-Butyl isocyanate | Ph₂SiH₂ | Ir₄(CO)₁₂ | Toluene | 75 |
| 3 | 1-Ethylimidazole | Cyclohexyl isocyanate | Et₃SiH | Ir₄(CO)₁₂ | Toluene | 82 |
| 4 | 1-Methyl-4-phenylimidazole | Phenyl isocyanate | Et₃SiH | Ir₄(CO)₁₂ | Toluene | 55 |
Chemical Reactivity and Mechanistic Investigations
Reactivity Profiles of the Imidazole-1-carboxamide Moiety
The reactivity of N-methyl-1H-imidazole-1-carboxamide is dictated by the electronic characteristics of its two key components: the aromatic imidazole (B134444) ring and the exocyclic N-methylcarboxamide group. The attachment of the carboxamide group to the N1 position of the imidazole ring creates a class of compounds known as N-acylimidazoles, or azolides, which possess distinct reactivity compared to typical amides. nih.gov
The two nitrogen atoms within the imidazole ring of this compound exhibit profoundly different chemical behaviors.
N1 (Pyrrole-like) Nitrogen: The N1 atom is directly bonded to the electron-withdrawing N-methylcarboxamide group. This configuration leads to the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, a phenomenon central to amide resonance. nih.govoup.com This delocalization significantly diminishes the nucleophilicity of the N1 atom, making it behave more like a non-basic amide nitrogen than a typical "pyrrole-like" nitrogen. In fact, this N-C(O) bond is a key feature of so-called "twist amides," which are known for their enhanced reactivity. nih.gov
N3 (Pyridine-like) Nitrogen: In contrast, the N3 atom retains its "pyridine-like" character. Its lone pair of electrons resides in an sp² hybrid orbital within the plane of the aromatic ring and is not involved in the aromatic π-system. oup.com Consequently, this lone pair is available for protonation or for attacking electrophilic centers, rendering the N3 position both basic and nucleophilic. Protonation at this site to form an imidazolium (B1220033) ion further increases the electrophilicity of the acyl group, enhancing the molecule's reactivity as an acylating agent. oup.com
The carboxamide functional group is the primary site of reactivity in this compound, primarily serving as an activated acyl moiety.
Acylation: N-acylimidazoles are well-established as efficient acyl transfer reagents. nih.govescholarship.org The imidazole ring is an excellent leaving group, facilitating the transfer of the N-methylcarbamoyl group to a variety of nucleophiles. This high reactivity compared to standard amides is attributed to the reduced resonance stabilization between the imidazole N1 and the carbonyl carbon. nih.govacs.org The stability and reactivity of these compounds can be finely tuned by altering substituents on either the acyl group or the imidazole ring. kyoto-u.ac.jp For instance, the hydrolysis of N-acylimidazoles, a fundamental acyl transfer reaction with water, has been extensively studied. These reactions can proceed via a concerted mechanism, avoiding a stable tetrahedral intermediate, particularly when steric hindrance is present in the acyl group or the imidazole ring. acs.orgnih.gov
Decarboxylation: While direct decarboxylation of the stable this compound is not a primary reaction pathway, related imidazole carboxamides and their precursors are involved in decarboxylation processes. For example, malonic acid derivatives can undergo mild decarboxylation using 1,1'-carbonyldiimidazole (B1668759) (CDI) to generate a carbonyl imidazole intermediate. organic-chemistry.org Furthermore, photocatalytic methods have been developed for the decarboxylative coupling of carboxylic acids with acyl imidazoles to synthesize ketones, showcasing a reaction where the core structure is modified through a decarboxylative event involving a reaction partner. nih.gov Studies on the selective decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid show that the reaction pathway and resulting product are highly dependent on the solvent and reaction conditions, indicating the nuanced reactivity of carboxyl groups attached to the imidazole ring. oup.com
The reactivity of the N3 nitrogen in this compound is best understood by comparison with the nitrogen atoms in pyridine (B92270) and pyrrole (B145914).
Pyridine: The N3 atom of the imidazole moiety is most analogous to the nitrogen in pyridine. Both are sp²-hybridized, with a lone pair of electrons available for donation, making them basic and nucleophilic. However, imidazole (pKa ≈ 7.0 for the conjugate acid) is generally a stronger base than pyridine (pKa ≈ 5.2). This increased basicity is attributed to the electronic contribution of the second nitrogen atom in the ring.
Pyrrole: Pyrrole is a very weak base (pKa ≈ 0.4 for the conjugate acid). Its nitrogen lone pair is integral to the 6-π electron aromatic system and is therefore not readily available for protonation. The N1 nitrogen in this compound, being part of an amide-like structure, is also non-basic, but for a different reason (delocalization into the carbonyl group) than the nitrogen in pyrrole.
The following table summarizes the basicity of these related heterocycles.
| Compound | Nitrogen Type | pKa (Conjugate Acid) | Basicity |
| Imidazole | Pyridine-like | ~7.0 | Moderately Basic |
| Pyridine | Pyridine-like | ~5.2 | Weakly Basic |
| Pyrrole | Pyrrole-like | ~0.4 | Very Weakly Basic |
Data sourced from multiple chemical literature references.
Reaction Mechanism Elucidation
Understanding the mechanisms behind the reactions of this compound provides insight into its stability and synthetic utility.
Standard imidazole exhibits annular tautomerism, a rapid intramolecular proton transfer between the N1 and N3 positions. mdpi.com In this compound, this conventional tautomeric pathway is blocked. The presence of the N-methylcarboxamide group covalently bonded to the N1 nitrogen prevents the migration of a proton between the two ring nitrogens.
As a result, this compound exists as a single, stable tautomer. While other forms of tautomerism, such as those involving the exocyclic amide group, are theoretically possible, they are not significant under normal conditions. The lack of annular tautomerism simplifies its reactivity profile compared to unsubstituted or C-substituted imidazoles. This is a critical distinction, as the biological and chemical activity of many imidazole-containing compounds is directly related to their tautomeric equilibrium. nih.gov
Substituents on either the imidazole ring or the N-methylcarboxamide group can significantly modulate the reactivity and stability of the molecule. kyoto-u.ac.jp
Substituents on the Imidazole Ring:
Steric Effects: Bulky substituents near the N1-carboxamide linkage can influence the planarity and rotational barrier of the N-C(O) bond. nih.gov Introducing bulky aryl groups at the C4 and C5 positions of N-acylimidazoles can lead to accelerated hydrolysis rates. acs.orgnih.gov This is attributed to steric strain in the ground state, which is relieved in the transition state for C-N bond cleavage. Conversely, a phenyl substituent at the C2 position has been shown to exert a small rate-retarding effect on hydrolysis. nih.gov
Electronic Effects: The electronic nature of substituents on the imidazole ring can tune the molecule's reactivity. kyoto-u.ac.jp Electron-withdrawing groups would be expected to decrease the basicity and nucleophilicity of the N3 nitrogen, while also making the carbonyl carbon more electrophilic. Conversely, electron-donating groups would enhance the reactivity of the N3 nitrogen.
Substituents on the Acyl Group:
Steric hindrance on the acyl portion also plays a crucial role. For example, N-(trimethylacetyl)-2,4,5-triphenylimidazole hydrolyzes significantly faster than its N-acetyl analogue, demonstrating that steric bulk on the acyl group can accelerate the reaction despite increased hindrance to nucleophilic attack. nih.gov
The stability of N-acylimidazoles can be dramatically increased by introducing bulky ortho substituents on a benzoyl group, such as in N-(2,4,6-trimethylbenzoyl)imidazole, which shows remarkable resistance to both acidic and basic conditions. researchgate.net
The interplay of these steric and electronic factors allows for the fine-tuning of the molecule's properties for specific applications, such as designing acyl transfer agents with tailored reactivity and stability. nih.govkyoto-u.ac.jpresearchgate.net
| Compound/Substituent Variation | Observed Effect on Reactivity/Stability | Reference |
| Triphenyl substitution on Imidazole Ring (N-acetyl derivative) | 40-fold increase in water hydrolysis rate compared to N-acetylimidazole. | acs.orgnih.gov |
| Trimethylacetyl group vs. Acetyl group (on triphenylimidazole) | 26-fold faster hydrolysis in base (kOH); 4-fold faster in water. | acs.orgnih.gov |
| Phenyl group at C2-position | Small rate-retarding effect on hydrolysis. | nih.gov |
| 2,4,6-Trimethylbenzoyl group | High stability under acidic (3% TFA) and basic (2% DBU) conditions. | researchgate.net |
| 2,6-Dimethoxybenzoyl group | High stability; rapid cleavage under ammonolytic conditions. | researchgate.net |
Pathways for Cyclization and Ring Formation
Extensive literature searches did not yield specific research findings or detailed mechanistic studies on the direct cyclization and ring formation pathways of this compound. Scientific studies have extensively explored the synthesis of fused imidazole systems and the intramolecular cyclization of various imidazole derivatives; however, these investigations typically start with precursors other than this compound or involve imidazole rings with additional functional groups that facilitate cyclization.
For instance, the synthesis of fused bicyclic imidazole systems, such as imidazo[1,2-a]imidazoles, generally proceeds through the reaction of 2-aminoimidazoles with aldehydes and isocyanides. nih.gov This approach builds the second ring onto a pre-existing imidazole core that already possesses a reactive amino group.
Other documented intramolecular cyclization reactions of imidazole derivatives involve starting materials with strategically placed reactive moieties. For example, the thermal cyclization of diaminomaleonitrile-based imines containing hydroxyphenyl substituents leads to the formation of highly substituted imidazole-4-carboxamides through an intramolecular process. acs.org Similarly, the synthesis of fused imidazoles has been achieved by annulating an imidazole ring to a saturated fragment, a process that relies on the reactivity of α-amino ketones with reagents like potassium thiocyanate. nih.gov
A review of recent advances in imidazole synthesis highlights several cyclization strategies. rsc.org One such method involves the reaction of N-Boc-imidamides with α-azidoenones, which proceeds through an intramolecular cyclization of an intermediate to form a bicyclic system that subsequently fragments. rsc.org Another example describes the intramolecular cyclization of an amine intermediate to form a 1,4-disubstituted imidazole. rsc.org These examples underscore that cyclization reactions in the context of imidazole chemistry are well-established but are highly dependent on the specific functionalities present in the starting material, which are absent in the simple structure of this compound.
While this compound is a valuable reagent in organic synthesis, particularly as a methyl isocyanate equivalent, its direct participation in cyclization reactions to form new ring systems has not been a focus of published research. The available literature does not provide the specific data, such as reaction conditions, yields, or mechanistic details, that would be necessary to populate a detailed discussion or data tables on this topic as per the requested outline.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-methyl-1H-imidazole-1-carboxamide, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
1H and 13C NMR for Structural Elucidation and Isomer Differentiation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification and differentiation of potential isomers. In a typical ¹H NMR spectrum, the protons of the imidazole (B134444) ring are expected to appear in the range of δ 7.4–8.1 ppm. The methyl group protons attached to the nitrogen of the carboxamide moiety typically present a distinct singlet. For instance, in related N-substituted imidazole carboxamides, the N-methyl protons can appear as a singlet at approximately δ 3.0–3.2 ppm in DMSO-d6.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Imidazole H-2 | ~7.8-8.1 | ~137 |
| Imidazole H-4 | ~7.1-7.4 | ~130 |
| Imidazole H-5 | ~6.9-7.2 | ~118 |
| N-CH3 | ~2.8-3.2 | ~27 |
| C=O | - | ~165 |
Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to investigate the conformational preferences and through-space interactions within the molecule. acs.org For instance, NOE experiments can determine the relative orientation of the methyl group with respect to the imidazole ring, revealing the preferred rotational conformers. ipb.pt
Furthermore, studying the changes in chemical shifts upon variation of solvent or concentration can provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking. researchgate.net For example, a downfield shift of the NH proton signal upon increasing concentration could indicate the formation of intermolecular hydrogen bonds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. For this compound (C5H7N3O), the expected exact mass is 125.0589 g/mol . nih.gov HRMS analysis would confirm this value, distinguishing it from other compounds with the same nominal mass but different elemental compositions. sci-hub.se
Fragmentation Pattern Analysis for Structural Confirmation
Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can induce fragmentation of the parent molecule. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure. sci-hub.se Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group. libretexts.orgtutorchase.com For this compound, expected fragments could include the loss of the methyl isocyanate group (•NCO) or the cleavage of the imidazole ring.
Interactive Table: Predicted Major Fragments for this compound in Mass Spectrometry.
| Fragment Structure | Fragment m/z | Possible Origin |
| [C4H4N2]+• (Imidazole ring) | 68 | Loss of methyl isocyanate |
| [C2H3N2O]+ | 69 | Cleavage of imidazole and loss of C3H4N |
| [CH3NHCO]+ | 58 | Cleavage of the N-C(imidazole) bond |
| [C5H7N3O]+• (Molecular Ion) | 125 | Parent molecule |
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for this compound, assuming a suitable crystal can be grown. This technique determines the precise bond lengths, bond angles, and torsional angles within the molecule. It also reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. researchgate.net The Cambridge Structural Database (CSD) is a repository for such crystallographic data, and a search for this compound or related structures may yield detailed geometric parameters. nih.gov
Crystal Structure Determination and Molecular Conformation
The crystal structure of this compound reveals a planar imidazole ring. The carboxamide group attached to the N1 position of the imidazole ring exhibits a specific orientation relative to the ring. The molecular conformation is stabilized by the electronic delocalization within the imidazole ring and the amide functionality. Detailed crystallographic data, including unit cell dimensions and space group, have been deposited in the Cambridge Structural Database (CSD) under the identifier 965468. nih.gov
In related imidazole compounds, the conformation can be influenced by substituents. For instance, in N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives, the presence of different substituents on the phenyl ring affects the geometry of intramolecular hydrogen bonds. researchgate.net Similarly, in Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, the molecule adopts a twisted conformation with a significant dihedral angle between the benzimidazole (B57391) and pyrimidine (B1678525) mean planes. iucr.org
Table 1: Crystallographic Data for this compound and Related Compounds
| Compound | CCDC Number | Crystal System | Space Group | Key Conformation Feature |
| This compound | 965468 nih.gov | Not specified | Not specified | Planar imidazole ring nih.gov |
| 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrochloride (B599025) tetrahydrate | Not specified | Monoclinic | P21/c | Imidazole groups are protonated and parallel mdpi.com |
| 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrate | Not specified | Trigonal | R-3 | Imidazole groups are parallel mdpi.com |
| Anhydrous 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane | Not specified | Monoclinic | P21/c | Imidazole groups are parallel mdpi.com |
| Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate | Not specified | Monoclinic | P21/n | Twisted conformation with a dihedral angle of 84.11 (3)° between benzimidazole and pyrimidine planes iucr.org |
| 1-(2-carboxyethyl)-1H-imidazole 3-oxide | Not specified | Monoclinic | P21/n | Two planes with a dihedral angle of 73.3° researchgate.net |
Intermolecular Interactions and Packing Arrangements
In the crystal structure of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrate, a related compound, six water molecules are involved in hydrogen bonding with each other and with the nitrogen atoms of six different imidazole molecules. mdpi.com The molecular structure of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane consists of two imidazole groups attached to the sulfur atoms of a dithioethyl group. mdpi.com In all its crystalline forms (dihydrochloride tetrahydrate, dihydrate, and anhydrous), the ethane (B1197151) moiety is located at a center of symmetry, resulting in parallel imidazole groups. mdpi.com In other imidazole derivatives, such as N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxides, C–H···O and C–H···N hydrogen bonds, as well as π–π stacking interactions between aromatic fragments, are significant in stabilizing the crystal structure. researchgate.net
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
HPLC is a highly sensitive and quantitative technique used to determine the purity of this compound. A common method involves using a reversed-phase C18 column. For instance, a purity of ≥95.0% has been reported. msesupplies.com In a specific analysis of a related compound, 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, HPLC analysis against a standard sample showed a purity of 97%. google.com
The mobile phase composition is critical for achieving good separation. A typical mobile phase for analyzing imidazole derivatives consists of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com The detection is often carried out using a UV detector at a specific wavelength, such as 254 nm.
Table 2: HPLC Methods for Imidazole Compounds
| Compound | Column | Mobile Phase | Detection | Purity | Reference |
| This compound | Not specified | Not specified | Not specified | ≥95.0% | msesupplies.com |
| 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide | Not specified | Not specified | Not specified | 97% | google.com |
| 2-Methyl-1H-imidazole-4-carboxylic acid | Newcrom R1 | Acetonitrile, water, phosphoric acid | MS-compatible (with formic acid) | Not specified | sielc.com |
| 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester | Newcrom R1 | Acetonitrile, water, phosphoric acid | MS-compatible (with formic acid) | Not specified | sielc.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a simple, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions that produce this compound. It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product.
The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase, often a mixture of ethyl acetate (B1210297) and n-hexane. dergipark.org.tr The separated spots are visualized under UV light or by using a staining reagent like vanillin. mdpi.com By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, the progress of the reaction can be effectively tracked. dergipark.org.trnih.gov
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the fundamental properties of imidazole-containing compounds.
The electronic properties of N-methyl-1H-imidazole-1-carboxamide are primarily dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap, ΔE) are crucial descriptors of a molecule's reactivity and kinetic stability. sapub.org
HOMO represents the ability to donate an electron, and its energy corresponds to the ionization potential. LUMO, on the other hand, signifies the ability to accept an electron, and its energy is related to the electron affinity. A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. worldscientific.com
In studies of similar imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional, have been employed to determine these energy values. researchid.coresearchgate.net The analysis reveals that the electron density in the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO density is spread over the electron-deficient regions. This distribution helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. nih.gov For instance, in related imidazole carboxamides, HOMO-LUMO analysis has been used to explore charge delocalization and confirm intramolecular charge transfer interactions. researchid.coresearchgate.net The concept of Frontier Molecular Orbitalets (FMOLs) has also been developed to better localize reactive regions in larger, more complex systems than traditional FMOs allow. acs.orgacs.org
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.5 to 6.5 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |
DFT calculations are instrumental in determining the most stable three-dimensional structure of this compound through geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For flexible molecules, multiple stable conformers may exist, and their relative energies can be calculated to determine their population at a given temperature. researchgate.net
Studies on related benzimidazole (B57391) and imidazole derivatives show that the optimized geometry from DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, is generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.netnih.goviucr.org The conformational preferences are governed by a balance of factors including steric hindrance between the methyl group and the imidazole ring, and potential intramolecular hydrogen bonds. The planarity or twisting of the carboxamide group relative to the imidazole ring is a key conformational feature. For example, in N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide, X-ray diffraction and theoretical calculations confirmed the presence of a strong intramolecular hydrogen bond influencing the molecular conformation. researchgate.net
| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray) |
|---|---|---|---|
| Bond Length | N1–C2 (Å) | 1.37 | 1.37 |
| Bond Length | C–C (ring) (Å) | 1.35 - 1.46 | Similar range |
| Bond Angle | C8–C9–N10 (°) | 104.4 | Similar range |
| Dihedral Angle | N10–C9–C12–C13 (°) | 0.01 | Varies with packing |
DFT calculations provide a reliable method for predicting vibrational spectra (FT-IR and FT-Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These predicted frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level, leading to excellent agreement with experimental spectra. researchgate.net
This computational approach is crucial for assigning specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequencies of the C=O, N-H, and C-N bonds in the carboxamide group, as well as the vibrational modes of the imidazole ring, can be precisely identified. In a study on a related anticonvulsant imidazole derivative, DFT calculations were used to perform a potential energy distribution (PED) analysis, which unequivocally assigned the vibrational modes. researchid.coresearchgate.net Such analyses help confirm the molecular structure and understand intramolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. researchid.co
| Vibrational Mode | Experimental (FT-IR, cm-1) | Calculated (DFT, scaled, cm-1) | Assignment |
|---|---|---|---|
| N-H Stretch | ~3400 | ~3410 | Amide N-H group vibration |
| C-H Stretch (Aromatic) | ~3100 | ~3105 | Imidazole ring C-H bonds |
| C=O Stretch | ~1680 | ~1685 | Carboxamide carbonyl group |
| C=N Stretch | ~1550 | ~1545 | Imidazole ring stretching |
Molecular Dynamics (MD) Simulations for Conformational Flexibility
While DFT calculations are excellent for static properties and single conformations, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., water) at an atomistic level. acs.org
For a flexible molecule like this compound, MD simulations can explore the conformational landscape by simulating the rotation around single bonds, such as the C-N bond connecting the carboxamide group to the imidazole ring. This allows for the characterization of different conformational states and the transitions between them. Such simulations are crucial for understanding how the molecule might adapt its shape upon binding to a biological target, a concept known as "induced fit". nih.gov The analysis of conformational flexibility in related substituted imidazoles has highlighted how different substituents can significantly influence the accessible molecular shapes.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. smolecule.com The goal is to predict the binding mode and estimate the binding affinity, which is often represented by a scoring function.
Docking studies performed on various imidazole-carboxamide derivatives have shown their potential to interact with a range of biological targets, including enzymes and receptors. researchgate.netbohrium.com For example, a class of 5-carbonyl-1H-imidazole-4-carboxamides was identified as inhibitors of the HIV-1 integrase–LEDGF/p75 interaction. Docking studies revealed that the carboxamide moiety formed crucial hydrogen bonds with backbone residues (His171 and Glu170) of the integrase protein, anchoring the ligand in the binding pocket. researchgate.net
Similarly, novel 1H-benzo[d]imidazole derivatives have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The analysis showed that the imidazole core and associated functional groups participate in key hydrogen bonds and hydrophobic interactions within the receptor's active site, explaining their inhibitory activity. bohrium.com These studies highlight the importance of the carboxamide group as a hydrogen bond donor/acceptor and the imidazole ring as a scaffold that can be positioned to make favorable interactions, such as π-π stacking, with aromatic residues like tyrosine or phenylalanine in a binding site. nih.gov
| Target Protein | Ligand Class | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| HIV-1 Integrase | 5-carbonyl-1H-imidazole-4-carboxamides | -7.0 to -9.0 | Glu170, His171, Thr174 | Hydrogen Bonding researchgate.net |
| EGFR Kinase | 1H-benzo[d]imidazole derivatives | -8.0 to -10.5 | Met793, Thr790, Asp855 | Hydrogen Bonding, Hydrophobic bohrium.com |
| Various Proteins | Biimidazole derivatives | -6.5 to -8.5 | Varies with target | Hydrogen Bonding, π-π Stacking nih.gov |
Mechanistic Computational Studies for Reaction Pathways
Computational studies have been instrumental in elucidating the reaction mechanisms for the synthesis of imidazole derivatives. While a mechanistic study specifically for the formation of this compound is not readily found, research on the synthesis of structurally related imidazole-4-carboxamides provides valuable insights into the plausible reaction pathways.
A study on the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides employed computational methods to understand the role of a 2-hydroxyaryl group in directing the reaction. acs.org The computational analysis of the reaction path revealed that this substituent is crucial for the regioselectivity, promoting the formation of the imidazole ring over other potential products like 1,2-dihydropyrazines. acs.org
The key findings from these computational investigations often include:
Transition State Geometries: Identification and characterization of the transition state structures along the reaction coordinate.
Activation Energies: Calculation of the energy barriers for different reaction steps, which helps in determining the most favorable pathway.
Reaction Intermediates: Identification of stable or transient intermediates formed during the reaction.
For the synthesis of the aforementioned 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the computational results indicated that the most energetically favorable mechanism involves a phenol-assisted hydrogen atom shift. acs.org This process is geometrically feasible only when the hydroxyl group is at the ortho position, explaining the observed regioselectivity. acs.org
The table below outlines the key aspects of a representative computational study on a related imidazole carboxamide synthesis.
| Reaction Studied | Computational Method | Key Mechanistic Finding | Reference |
| Regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | Not specified | Phenol-assisted hydrogen atom shift determines regioselectivity | acs.org |
These mechanistic studies, supported by computational evidence, are crucial for optimizing reaction conditions and designing synthetic routes to new imidazole derivatives with desired substitution patterns.
Role as a Key Metabolite in Biological Systems
Analysis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide as a Temozolomide Metabolite
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide is a significant product of the in vivo degradation of Temozolomide. smolecule.comfda.gov Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). nih.govdrugbank.com MTIC is an unstable intermediate that further degrades to yield the final active alkylating species, a methyldiazonium cation, and 5-aminoimidazole-4-carboxamide (B1664886) (AIC). fda.govdrugbank.com The compound of interest, 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, is recognized as a key metabolite in this pathway. smolecule.cominnospk.com Its formation is a crucial aspect of the metabolic fate of Temozolomide.
Interactive Data Table: Key Chemical Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide | 188612-53-5 | C6H9N5O2 | 183.17 |
| Temozolomide | 85622-93-1 | C6H6N6O2 | 194.15 |
| 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC) | 81541-33-9 | C5H7N5O | 169.15 |
| 5-aminoimidazole-4-carboxamide (AIC) | 360-97-4 | C4H6N4O | 126.12 |
Impact on DNA Alkylation and DNA Repair Inhibition (Temozolomide-Related Mechanism)
The biological activity of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide is intrinsically linked to the mechanism of its parent compound, Temozolomide. The cytotoxicity of Temozolomide is primarily due to the DNA alkylation mediated by the methyldiazonium cation produced during its degradation. patsnap.comyoutube.com This reactive species transfers a methyl group to DNA bases, with the primary targets being the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine. youtube.comnih.gov
The formation of O6-methylguanine is the most cytotoxic lesion, as it can lead to mismatched base pairing during DNA replication. patsnap.com This triggers a futile cycle of DNA mismatch repair (MMR), which, if unresolved, results in DNA double-strand breaks and ultimately apoptosis (programmed cell death). patsnap.comnih.gov Therefore, while 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide itself is not the primary DNA alkylating agent, its formation is a consequence of the process that releases the DNA-damaging methyldiazonium cation.
Modulation of Cellular Signaling Pathways
Activation and Regulation of AMP-activated Protein Kinase (AMPK) Activity
Beyond its role as a metabolite in a DNA-damaging pathway, 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide has been shown to influence cellular energy metabolism through the activation of AMP-activated protein kinase (AMPK). smolecule.com AMPK is a crucial sensor of cellular energy status, activated during periods of low ATP and high AMP levels. cellsignal.comalliedacademies.org Research suggests that 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide can activate AMPK, which plays a central role in maintaining cellular energy homeostasis. smolecule.com This activation positions the compound as a modulator of metabolic processes. smolecule.com
Downstream Effects on Cellular Metabolism and Energy Homeostasis
The activation of AMPK by compounds like 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide initiates a cascade of downstream signaling events that collectively shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state to restore energy balance. nih.govnih.gov
Key Downstream Effects of AMPK Activation:
Inhibition of Anabolic Pathways:
Lipid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. nih.gov This reduces the production of malonyl-CoA, thereby decreasing fatty acid synthesis and promoting fatty acid oxidation. nih.gov
Protein Synthesis: AMPK can suppress the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a key regulator of cell growth and protein synthesis. nih.gov
Cholesterol Synthesis: AMPK can phosphorylate and inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. youtube.com
Activation of Catabolic Pathways:
Glucose Uptake: AMPK can enhance glucose uptake in cells by promoting the translocation of glucose transporters (like GLUT4) to the cell membrane. cellsignal.com
Glycolysis: AMPK can activate phosphofructokinase-2, leading to an increased rate of glycolysis.
Fatty Acid Oxidation: By reducing malonyl-CoA levels, AMPK activation relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for oxidation. nih.gov
Autophagy: AMPK can promote autophagy, a cellular process for degrading and recycling cellular components to provide nutrients during times of stress, in part by activating ULK1. nih.govyoutube.com
The collective impact of these downstream effects is the restoration of cellular energy homeostasis, a critical factor for cell survival and function. nih.govresearchgate.net
Interactive Data Table: Downstream Targets of AMPK Activation
| Process | Key Target(s) | Effect of AMPK Activation |
| Fatty Acid Synthesis | Acetyl-CoA carboxylase (ACC) | Inhibition |
| Protein Synthesis | mTORC1 pathway | Inhibition |
| Cholesterol Synthesis | HMG-CoA reductase | Inhibition |
| Glucose Uptake | Glucose Transporters (e.g., GLUT4) | Activation |
| Fatty Acid Oxidation | Carnitine palmitoyltransferase 1 (CPT1) | Activation (indirect) |
| Autophagy | ULK1 | Activation |
Investigation of Potential Therapeutic Applications (Mechanistic Focus)
The versatile nature of the imidazole scaffold has led to its investigation in various therapeutic areas, with a significant focus on anticancer and anti-inflammatory applications. The following sections detail the mechanistic pathways and molecular targets involved.
Anticancer Mechanism of Action (e.g., Kinase Inhibition, Apoptosis Induction)
Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The imidazole ring is a common feature in many kinase inhibitors. For example, phenylacetamides containing a 1H-imidazol-5-one moiety have been shown to downregulate several kinases, including members of the BRK, FLT, and JAK families, and suppress signals of ERK1/2, GSK-3α/β, HSP27, and STAT2. This multi-targeted kinase downregulation contributes to their anticancer effects.
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Imidazole derivatives have been shown to induce apoptosis through various mechanisms. For instance, some imidazole compounds induce apoptosis in human breast cancer cells by targeting the oncogenic PI3K/Akt/mTOR signaling pathway. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and an increase in the cleavage of PARP, a hallmark of apoptosis. Other studies have shown that imidazole itself can induce apoptosis in hepatocellular carcinoma cell lines by increasing the levels of cleaved caspase-3 and -9, key executioner and initiator caspases in the apoptotic cascade.
| Anticancer Mechanism | Key Molecular Events | Example Imidazole Derivative Class |
| Kinase Inhibition | Downregulation of BRK, FLT, JAK families; Suppression of ERK1/2, GSK-3α/β, HSP27, STAT2 signals | Phenylacetamides with 1H-imidazol-5-one |
| Apoptosis Induction | Targeting PI3K/Akt/mTOR pathway; Downregulation of Bcl-2, survivin; Increased PARP cleavage | Trisubstituted-imidazoles |
| Apoptosis Induction | Increased cleaved caspase-3 and -9 | Imidazole |
Anti-inflammatory Pathways and Enzyme Targets
Chronic inflammation is a contributing factor to many diseases. Imidazole derivatives have shown promise as anti-inflammatory agents by targeting key pathways and enzymes involved in the inflammatory response.
A series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives have been synthesized and evaluated for their anti-inflammatory activity. These compounds were found to be inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade. The inhibition of p38 MAP kinase can lead to a reduction in the production of pro-inflammatory cytokines.
The cyclooxygenase (COX) enzymes are another important target for anti-inflammatory drugs. Some imidazole derivatives have been reported to exhibit anti-inflammatory activity by restricting the rate-limiting COX enzyme, which is connected to the inflammatory cascade.
| Anti-inflammatory Target | Mechanism of Action | Example Imidazole Derivative Class |
| p38 MAP Kinase | Inhibition of kinase activity, reducing pro-inflammatory cytokine production | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amides |
| Cyclooxygenase (COX) | Inhibition of enzyme activity, reducing prostaglandin (B15479496) synthesis | General imidazole derivatives |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for N-methyl-1H-imidazole-1-carboxamide, and how do reaction parameters affect yield?
- Methodology : The synthesis of imidazole carboxamides often involves coupling reactions, such as the condensation of isocyanides with amines or carboxylic acid derivatives. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via sodium azide-mediated cyclization and condensation . Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents significantly impact yields. Catalytic methods (e.g., Pd-mediated cross-coupling) may reduce byproducts like unreacted intermediates or dimerization side-products .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- Methodology :
- ¹H NMR : The imidazole ring protons (H-2 and H-4/5) typically resonate between δ 7.0–8.5 ppm, while the methyl group on the carboxamide appears as a singlet near δ 3.0–3.5 ppm.
- IR : A strong carbonyl stretch (C=O) near 1650–1700 cm⁻¹ confirms the carboxamide group.
- MS : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₆H₈N₃O, theoretical m/z 138.07). High-resolution mass spectrometry (HRMS) is critical for distinguishing isomers .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodology : The compound may degrade via hydrolysis of the carboxamide group under humid conditions. Storage in anhydrous solvents (e.g., dry DMSO) at –20°C in inert atmospheres (N₂ or Ar) is recommended. Regular stability assays (e.g., HPLC purity checks) should monitor decomposition products, particularly imidazole carboxylic acid derivatives .
Advanced Research Questions
Q. How can competing side reactions (e.g., dimerization or hydrolysis) be minimized during synthesis?
- Methodology :
- Low-temperature reactions (0–5°C) reduce hydrolysis rates.
- Protecting groups : Temporarily protecting the imidazole nitrogen with Boc groups can prevent unwanted nucleophilic attacks.
- Catalytic additives : Using molecular sieves to absorb water or catalytic bases (e.g., DMAP) improves coupling efficiency .
Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution on the imidazole ring. Software like Gaussian or ORCA helps predict regioselectivity in reactions with electrophiles (e.g., alkyl halides). Solvent effects are modeled using PCM (Polarizable Continuum Model) .
Q. How do structural modifications (e.g., substituents on the imidazole ring) alter the compound’s biological activity in enzyme inhibition studies?
- Methodology :
- SAR Studies : Introduce substituents (e.g., halogens, methyl groups) at positions 2, 4, or 5 of the imidazole ring and assay inhibition against target enzymes (e.g., kinases).
- Docking Simulations : Tools like AutoDock Vina predict binding affinities to active sites, guiding rational design. For example, a methyl group at position 2 may enhance hydrophobic interactions in enzyme pockets .
Q. How can contradictory data on melting points or solubility be resolved in literature reports?
- Methodology :
- Reproducibility assays : Perform DSC (Differential Scanning Calorimetry) to verify melting points.
- Solubility studies : Use standardized buffers (e.g., PBS at pH 7.4) and shake-flask methods with HPLC quantification. Contradictions may arise from polymorphic forms or residual solvents, which XRD (X-ray diffraction) and TGA (Thermogravimetric Analysis) can clarify .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
